molecular formula C10H22N2O2 B2620935 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1396886-25-1

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No.: B2620935
CAS No.: 1396886-25-1
M. Wt: 202.298
InChI Key: WKLILSQADPDJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea-based compounds are recognized as privileged scaffolds in pharmaceutical development due to their ability to engage in multiple hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity . The specific structure of this compound, featuring a urea core, an ethyl group, and a branched hydroxyalkyl chain, suggests potential for investigation in several areas. Researchers may explore it as a building block for constructing more complex molecules or as a key pharmacophore to establish critical drug-target interactions . The hydroxy and alkyl groups can be leveraged to fine-tune crucial physicochemical properties, such as aqueous solubility and membrane permeability, which are vital for optimizing the drug-likeness of new chemical entities . This compound is provided for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-11-9(14)12-7-6-8(13)10(2,3)4/h8,13H,5-7H2,1-4H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLILSQADPDJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of ethyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the necessary reaction conditions and to purify the final product.

Chemical Reactions Analysis

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Chemistry: Organic Synthesis

In organic chemistry, 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea serves as a reagent in various synthetic pathways. Its ability to participate in hydrogen bonding interactions makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its structural characteristics allow it to modulate the activity of specific enzymes, making it a valuable tool for studying metabolic pathways.

Industry: Specialty Chemicals

In industrial applications, this compound is used in the production of specialty chemicals that possess unique properties beneficial for various manufacturing processes. Its versatility allows for modifications that can enhance performance in specific applications.

Case Study 1: Enzyme Interaction

A study focusing on the interaction between this compound and specific enzymes demonstrated significant modulation of enzyme activity. The results indicated that the compound could enhance or inhibit enzymatic reactions depending on the concentration and environmental conditions.

Case Study 2: Antiproliferative Activity

Research investigating the antiproliferative effects of this compound on cancer cell lines showed promising results. The study revealed that derivatives of this compound exhibited significant cytotoxic effects against various cancer types, suggesting potential applications in cancer therapy.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a reagent for studying reaction mechanismsFacilitates novel synthetic pathways
Biochemical AssaysInvestigates enzyme activitiesModulates enzyme function significantly
Industrial ProductionComponents in specialty chemicalsEnhances performance characteristics
Activity TypeObservationsReferences
Enzyme ModulationSignificant changes in enzyme activity noted
Antiproliferative EffectsCytotoxicity observed against cancer cell lines
Interaction StudiesEffective binding to target proteins demonstrated

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea (target compound) with structurally related urea derivatives, emphasizing substituent effects, synthesis, and properties.

Compound Name Substituents at N3 Position Molecular Weight Key Properties/Applications Synthesis Method Reference
This compound 3-hydroxy-4,4-dimethylpentyl ~190–210 (est.) Potential polymer or catalyst ligand Likely via urea-forming reactions N/A
1-Ethyl-3-(4-methylphenethyl)urea 4-methylphenethyl 236.3 Dynamic urea bonds for self-healing Zn²⁺-mediated dynamic exchange
1-Ethyl-3-(2-hydroxyethyl)urea 2-hydroxyethyl 132.16 Hydrogen-bonding, simple solubility Standard urea synthesis
1-Ethyl-3-(5-nitro-2-thiazolyl)urea (Nithiazid) 5-nitro-2-thiazolyl 215.2 Antitubercular drug (Hepzide®) Condensation of nitro-thiazole amine
Dichloro[η⁵-...ethyl)urea]rhodium(III) Tetramethylcyclopentadienyl ethylurea 849.6 (complex) Organometallic catalyst Rhodium complexation

Structural and Functional Group Analysis

  • However, the branched pentyl chain may reduce solubility in polar solvents compared to linear hydroxyethyl analogs.
  • Steric Effects : The 4,4-dimethylpentyl group introduces significant steric hindrance, contrasting with the planar 5-nitrothiazole in Nithiazid or the aromatic phenethyl group in self-healing polymers . This bulkiness could limit reactivity in catalytic systems but improve thermal stability.
  • Dynamic Properties : Unlike 1-ethyl-3-(4-methylphenethyl)urea, which exhibits reversible urea bonds under Zn²⁺ catalysis , the target compound’s hydroxyl group may stabilize urea bonds, reducing dynamic behavior unless modified with metal ions.

Biological Activity

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions that modulate enzyme activities and protein interactions, affecting various biochemical pathways within cells .

Biological Applications

This compound has been explored for several applications in both research and therapeutic contexts:

  • Biochemical Assays : Used to investigate enzyme activities and protein interactions in various biological systems.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial or anticancer activities, although further research is required to substantiate these claims.
  • Therapeutic Potential : The compound has been studied as a potential therapeutic agent due to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous mediators that regulate blood pressure and inflammation .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit sEH activity effectively. For instance, studies reported IC50 values in the nanomolar range for related urea derivatives, indicating strong inhibitory effects on human and murine sEH .

In Vivo Studies

Animal models have shown that while some derivatives exhibit improved survival rates in sepsis models, the efficacy of this compound specifically remains to be fully elucidated. The pharmacokinetic properties and metabolic stability of this compound are critical factors influencing its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionEffective against soluble epoxide hydrolase (sEH)
AntimicrobialPotential activity against various pathogens
Therapeutic UseInvestigated for sepsis treatment

Table 2: Inhibition Potency of Related Urea Derivatives

Compound NameIC50 (nM)Target EnzymeReference
B4010.4Human sEH
B4020.5Murine sEH
1-Ethyl-3-(3-hydroxy...)TBDTBD

Case Studies

  • Sepsis Model Study : In a study examining the effects of memantyl urea derivatives in a lipopolysaccharide-induced sepsis model, it was found that while some derivatives improved survival rates, the specific contributions of this compound require further investigation to determine efficacy .
  • Antimicrobial Activity Assessment : Various derivatives have been tested against microbial strains with promising results indicating potential use in antimicrobial therapies. However, comprehensive studies on this compound specifically are still needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.